tert-Butyl (S)-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
CAS No.:
Cat. No.: VC13763596
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m0/s1 |
| Standard InChI Key | KMQMLZIXVMSMOI-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC2=CC=CC=C2NC1=O |
| SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]azepine core fused to a benzene ring, with a carbamate group at the 3-position and an S-configuration stereocenter. Its IUPAC name is tert-butyl N-[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate, reflecting the tert-butyl ester and the lactam functionality (2-oxo group) . The molecular formula is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol .
Table 1: Key Physicochemical Properties
The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the carbamate moiety offers hydrolytic stability under physiological conditions.
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 6.8–7.3 ppm), methyl groups of the tert-butyl moiety (δ 1.2–1.4 ppm), and carbamate NH (δ 5.1–5.3 ppm).
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of lactam and carbamate) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups.
Synthesis and Characterization
Synthetic Strategies
The synthesis typically employs a protecting group strategy, where the tert-butyl carbamate group is introduced to shield the amine during subsequent reactions. A common route involves:
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Ring Formation: Cyclization of a linear precursor (e.g., γ-amino acid derivatives) via intramolecular amidation.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Example Pathway:
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Starting Material: (S)-3-Amino-1,2,3,4-tetrahydrobenzo[b]azepin-2-one.
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Boc Protection:
Yields range from 60–75% under optimized conditions.
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis ensures the S-configuration. Enzymatic desymmetrization or use of Evans auxiliaries has been reported for related benzoazepines .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Protease Inhibitors: Analogous structures are used in HIV-1 protease inhibitors .
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Antidepressants: Functionalization at the 3-position yields serotonin reuptake inhibitors .
Prodrug Development
Carbamate groups enable controlled release of active amines via enzymatic hydrolysis, improving oral bioavailability.
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